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Compound of Interest

Compound Name: BI-135585

An In-Depth Technical Guide to BI-135585: A Selective 11(3-HSD1 Inhibitor

Executive Summary

BI-135585 is a potent, selective, and orally active inhibitor of 11[3-hydroxysteroid
dehydrogenase type 1 (113-HSD1).[1] Developed as a potential therapeutic agent for type 2
diabetes and metabolic syndrome, it targets the enzymatic conversion of inactive cortisone to
active cortisol, thereby modulating intracellular glucocorticoid levels.[1][2] Preclinical and
clinical studies have demonstrated its ability to effectively inhibit 113-HSD1, particularly in the
liver. However, a notable decrease in efficacy in adipose tissue after prolonged administration
has been a key observation, prompting further investigation into its therapeutic potential.[3][4]
This document provides a comprehensive technical overview of BI-135585, detailing its
mechanism of action, pharmacological profile, and the experimental methodologies used in its
evaluation.

Mechanism of Action

11B-HSDL1 is a critical enzyme in the prereceptor regulation of glucocorticoid action.[5] It
catalyzes the conversion of inactive cortisone to biologically active cortisol (or corticosterone in
rodents), thus amplifying glucocorticoid receptor (GR) activation in a tissue-specific manner.[5]
[6] This enzyme is highly expressed in key metabolic tissues, including the liver and adipose
tissue. Overactivity of 113-HSD1 in these tissues is linked to the pathophysiology of metabolic
syndrome, including insulin resistance, obesity, and hyperglycemia.[2]

BI-135585 acts as a competitive inhibitor, binding to the active site of the 113-HSD1 enzyme to
block its reductase activity.[1] This inhibition reduces the intracellular concentration of active
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cortisol, mitigating the downstream effects of excessive glucocorticoid signaling in target
tissues.
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Figure 1: Mechanism of BI-135585 action on the 113-HSD1 pathway.

Pharmacological Profile

BI-135585 has been characterized through a series of in vitro, ex vivo, and in vivo studies to
determine its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) properties.
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In Vitro & Ex Vivo Potency

BI-135585 demonstrates high potency against 113-HSD1 in various assays, with IC50 values
in the low nanomolar range. Its selectivity is over 1000-fold greater for 113-HSD1 compared to
other hydroxysteroid dehydrogenases.[1][7]

Assay Type System Parameter Value Reference
) Purified 113-

Enzymatic Assay IC50 13 nM [1]
HSD1

Cell-Based Human

_ IC50 1nM [1]
Assay Preadipocytes
Human
_ IC50 4.3nM [7118]
Adipocytes
] Human Adipose

Ex Vivo Assay ] IC50 11 nM [1]

Tissue

Human Adipose
i IC80 53 nM [7]
Tissue

Cynomolgus
Perirenal IC50 ~10 nM [1]

Adipose Tissue

Cynomolgus
Subcutaneous IC50 ~100 nM [1]
Adipose

Preclinical In Vivo Efficacy

Studies in cynomolgus monkeys confirmed the in vivo activity of BI-135585 following oral
administration.
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Species Dose (Oral) Tissue Inhibition Reference
Cynomolgus Perirenal
1 mg/kg ] 67% [1]
Monkey Adipose
Cynomolgus Perirenal
3 mg/kg ) 90% [1]
Monkey Adipose

Human Clinical Trial Data

Phase | and Il studies were conducted in healthy volunteers and patients with type 2 diabetes
(T2DM) to assess the safety, PK, and PD of BI-135585.[3]

Pharmacokinetics: The compound exhibits properties suitable for once-daily dosing. Following

multiple doses ranging from 5-200 mg, the pharmacokinetic profile was characterized by dose-

proportional exposure.[3][4]

Parameter Value

Condition Reference

Terminal Half-life (t¥2) 55 - 65 hours

Multiple Doses (5-200

[31[4]
mg)

Exposure (AUC) Dose-proportional

Multiple Doses (5-200

[3]4]
mg)

Dosing Regimen Once Daily

Recommended

[3]4]

Pharmacodynamics: BI-135585 demonstrated potent inhibition of 113-HSD1, though with
significant tissue-specific differences observed between acute and chronic dosing.

Single Dose (200
mg)

Parameter

Multiple Doses (14
days)

Reference

Liver Inhibition
(Urinary THF/THE
Ratio)

65-75% decrease

75% decrease

[4119]

Adipose Tissue
Inhibition (Ex Vivo)

~90% inhibition

<31% inhibition [31[4]

© 2025 BenchChem. All rights reserved.

4/12 Tech Support


https://www.medchemexpress.com/bi-135585.html
https://www.medchemexpress.com/bi-135585.html
https://www.benchchem.com/product/b606072?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26799632/
https://pubmed.ncbi.nlm.nih.gov/26799632/
https://www.researchgate.net/publication/291517510_Safety_pharmacokinetics_and_pharmacodynamics_of_BI_135585_a_selective_11beta-HSD1_inhibitor_in_humans_Liver_and_adipose_tissue_11beta-HSD1_inhibition_after_acute_and_multiple_administrations_over_2_we
https://pubmed.ncbi.nlm.nih.gov/26799632/
https://www.researchgate.net/publication/291517510_Safety_pharmacokinetics_and_pharmacodynamics_of_BI_135585_a_selective_11beta-HSD1_inhibitor_in_humans_Liver_and_adipose_tissue_11beta-HSD1_inhibition_after_acute_and_multiple_administrations_over_2_we
https://pubmed.ncbi.nlm.nih.gov/26799632/
https://www.researchgate.net/publication/291517510_Safety_pharmacokinetics_and_pharmacodynamics_of_BI_135585_a_selective_11beta-HSD1_inhibitor_in_humans_Liver_and_adipose_tissue_11beta-HSD1_inhibition_after_acute_and_multiple_administrations_over_2_we
https://pubmed.ncbi.nlm.nih.gov/26799632/
https://www.researchgate.net/publication/291517510_Safety_pharmacokinetics_and_pharmacodynamics_of_BI_135585_a_selective_11beta-HSD1_inhibitor_in_humans_Liver_and_adipose_tissue_11beta-HSD1_inhibition_after_acute_and_multiple_administrations_over_2_we
https://www.benchchem.com/product/b606072?utm_src=pdf-body
https://www.researchgate.net/publication/291517510_Safety_pharmacokinetics_and_pharmacodynamics_of_BI_135585_a_selective_11beta-HSD1_inhibitor_in_humans_Liver_and_adipose_tissue_11beta-HSD1_inhibition_after_acute_and_multiple_administrations_over_2_we
https://www.mdpi.com/2218-0532/89/1/5
https://pubmed.ncbi.nlm.nih.gov/26799632/
https://www.researchgate.net/publication/291517510_Safety_pharmacokinetics_and_pharmacodynamics_of_BI_135585_a_selective_11beta-HSD1_inhibitor_in_humans_Liver_and_adipose_tissue_11beta-HSD1_inhibition_after_acute_and_multiple_administrations_over_2_we
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Safety and Tolerability: BI-135585 was found to be safe and well-tolerated in studies lasting up
to 14 days.[3] A mild activation of the hypothalamus-pituitary-adrenal (HPA) axis was noted,
characterized by slightly increased adrenocorticotropic hormone (ACTH) levels and urinary
corticoid excretion, while plasma cortisol levels remained unchanged.[3][4]

Experimental Protocols

The evaluation of BI-135585 involved several key experimental methodologies to quantify its
effect on 113-HSD1 activity in different biological contexts.

Cell-Based 113-HSD1 Inhibition Assay

This assay measures the ability of a compound to inhibit 113-HSD1 within a cellular
environment.

o Cell Culture: Human preadipocytes are cultured and differentiated into mature adipocytes,
which endogenously express 113-HSD1.[1]

o Compound Incubation: Differentiated adipocytes are incubated with varying concentrations of
BI-135585 for a predetermined period.

o Substrate Addition: Cortisone is added to the culture medium as the substrate for 113-HSD1.

e Product Quantification: After incubation, the concentration of cortisol produced in the medium
is quantified using methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or
LC-MS/MS.[10][11]

o Data Analysis: The cortisol concentration is plotted against the inhibitor concentration to
calculate the IC50 value.

Adipose Tissue Ex Vivo Inhibition Assay

This method assesses enzyme inhibition directly in tissue samples obtained from subjects.

o Sample Collection: Subcutaneous adipose tissue biopsies are obtained from subjects before
and after administration of BI-135585.[3]

» Tissue Preparation: The tissue is minced and washed.
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e Ex Vivo Incubation: Tissue fragments are incubated in a buffer containing a deuterated
substrate (e.g., d2-cortisone) to distinguish it from endogenous steroids.

» Steroid Extraction & Analysis: Steroids are extracted from the buffer and analyzed by LC-
MS/MS to measure the conversion of d2-cortisone to d2-cortisol.[2]

« Inhibition Calculation: The percentage of inhibition is calculated by comparing the conversion
rate in post-dose samples to pre-dose or placebo samples.

Assessment of Liver 113-HSD1 Activity

Liver enzyme activity is assessed non-invasively by measuring urinary steroid metabolites.[3]
» Urine Collection: 24-hour urine samples are collected from subjects.

o Metabolite Analysis: Samples are analyzed using gas chromatography/mass spectrometry
(GCIMS).

e Ratio Calculation: The ratio of the primary urinary metabolites of cortisol (tetrahydrocortisol,
THF, and allo-THF) to the primary metabolite of cortisone (tetrahydrocortisone, THE) is
calculated.[9]

 Interpretation: A decrease in the (THF+allo-THF)/THE ratio indicates a reduction in the
whole-body conversion of cortisone to cortisol, which is predominantly attributed to inhibition
of 11B3-HSD1 in the liver.[3][9]
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Figure 2: Experimental workflow for assessing liver and adipose tissue 113-HSD1 inhibition.
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The expression of the HSD11B1 gene, which encodes 113-HSD1, is upregulated in adipose
tissue in states of chronic low-grade inflammation, such as obesity. Proinflammatory cytokines
play a key role in this process.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Proinflammatory Cytokines

(e.g., TNF-qa, IL-1B)

Cell Surface
Receptors

MEK

Proinflammatory Regulation of 11[3-

HSD1 Expression in Adipocytes

-~
-_— -~
-— -~
- -~

C/EBP NF-kB / RelA

Binding &
Transcription

Binding &
Transcription

HSD11B1 Gene Promoter

11B3-HSD1
Expression

Click to download full resolution via product page

Figure 3: Upregulation of 113-HSD1 by proinflammatory signaling pathways.
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Studies have shown that cytokines like IL-1a and TNF-a induce 11(3-HSD1 expression in
human adipocytes through signaling pathways involving MEK, CCAAT/enhancer-binding
protein beta (C/EBPf), and NF-kB/RelA.[12] These transcription factors bind to the promoter
region of the HSD11B1 gene, increasing its expression and subsequently, local cortisol
regeneration.[12]

Conclusion and Future Outlook

BI-135585 is a well-characterized, potent, and highly selective inhibitor of 113-HSD1. It
demonstrates excellent and sustained inhibition of the enzyme in the liver, a key target for
improving glucose metabolism.[3][9] However, the clinical data revealed a significant challenge:
the initial high level of 113-HSD1 inhibition in adipose tissue was not maintained after 14 days
of continuous treatment.[3][4][13]

This discrepancy between liver and adipose tissue effects after chronic dosing is a critical
finding. It underscores the complexity of targeting 113-HSD1 and suggests that the urinary
THF/THE ratio, while a good marker for liver activity, may not accurately predict the enzyme's
inhibition in peripheral tissues like fat.[3][4] The therapeutic potential of BI-135585 and other
11B-HSD1 inhibitors will depend on clarifying the clinical impact of this tissue-specific
pharmacodynamic profile and understanding the mechanisms that lead to the loss of efficacy in
adipose tissue over time.[9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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